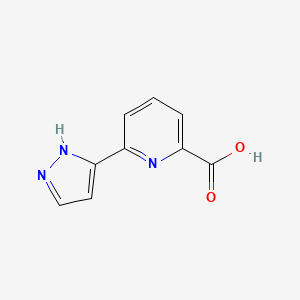![molecular formula C12H19NO5 B6357748 5-[(t-Butoxy)carbonyl]-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid CAS No. 1538626-88-8](/img/structure/B6357748.png)
5-[(t-Butoxy)carbonyl]-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid
Overview
Description
The compound “5-[(t-Butoxy)carbonyl]-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid” is a spirocyclic building block . It has a molecular weight of 257.29 . The IUPAC name for this compound is 5-(tert-butoxycarbonyl)-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19NO5/c1-11(2,3)18-10(16)13-5-8(9(14)15)4-12(13)6-17-7-12/h8H,4-7H2,1-3H3,(H,14,15) . This code provides a textual representation of the molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 257.29 . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Synthesis of Novel Azaspiro[3.4]octanes
This compound serves as a spirocyclic building block in the synthesis of novel azaspiro[3.4]octanes . These structures are of interest in drug discovery as they provide a new area of chemical space with straightforward functional handles for further diversification .
Multifunctional Modules in Drug Discovery
Due to its multifunctional nature, MFCD30802934 is used to create multifunctional modules within drug molecules. This allows for the development of drugs with multiple therapeutic effects or targeting capabilities .
Protease Inhibitors
The spirocyclic nature of this compound makes it a potential candidate for the design of protease inhibitors. Protease inhibitors are a class of antiviral drugs that are widely used to treat diseases like HIV/AIDS and hepatitis C .
Chiral Building Blocks
MFCD30802934 can be used as a chiral building block for the synthesis of optically active compounds. The presence of multiple stereocenters in its structure allows for the creation of stereochemically complex molecules .
Advanced Material Science
In material science, this compound could be utilized in the synthesis of organic frameworks or as a precursor for advanced polymers with potential applications in electronics, coatings, and nanotechnology .
Agricultural Chemistry
In agricultural chemistry, MFCD30802934 might be explored for the synthesis of novel agrochemicals, such as pesticides or herbicides, due to its unique structural features that could interact with biological targets in plants or pests .
Safety and Hazards
properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-5-8(9(14)15)4-12(13)6-17-7-12/h8H,4-7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBYWVJOFBIKRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC12COC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(tert-Butoxy)carbonyl]-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(Boc-Amino)methyl]-3-fluoro-2-propen-1-ol](/img/structure/B6357685.png)
![(S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6357692.png)
![tert-Butyl 3-bromospiro[5H-furo[3,4-b]pyridine-7,3-azetidine]-1-carboxylate](/img/structure/B6357697.png)







